[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate
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Overview
Description
[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate is a complex organic compound with a molecular formula of C25H18BrN5O5S . This compound is notable for its unique structure, which includes a bromobenzoate group and a hydrazinylidene moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of [2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the hydrazinylidene intermediate: This step involves the reaction of 2-(4-phenylmethoxyphenoxy)acetic acid with hydrazine under controlled conditions to form the hydrazinylidene intermediate.
Coupling with 2-methoxy-4-formylphenyl 3-bromobenzoate: The intermediate is then coupled with 2-methoxy-4-formylphenyl 3-bromobenzoate in the presence of a suitable catalyst to form the final product.
Chemical Reactions Analysis
[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [2-methoxy-4-[(E)-
Properties
CAS No. |
477728-70-4 |
---|---|
Molecular Formula |
C30H25BrN2O6 |
Molecular Weight |
589.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(4-phenylmethoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H25BrN2O6/c1-36-28-16-22(10-15-27(28)39-30(35)23-8-5-9-24(31)17-23)18-32-33-29(34)20-38-26-13-11-25(12-14-26)37-19-21-6-3-2-4-7-21/h2-18H,19-20H2,1H3,(H,33,34)/b32-18+ |
InChI Key |
BACVWUVERPJLDW-KCSSXMTESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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